(2,3-Dichloro-phenyl)-acetyl chloride
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Overview
Description
(2,3-Dichloro-phenyl)-acetyl chloride is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of acetyl chloride where the acetyl group is substituted with a 2,3-dichlorophenyl group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3-dichlorotoluene with thionyl chloride (SOCl2) under reflux conditions to produce the desired acetyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of (2,3-Dichloro-phenyl)-acetyl chloride is often carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichloro-phenyl)-acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,3-dichlorophenylacetic acid.
Reduction: It can be reduced to 2,3-dichlorophenylacetaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the initial chlorination step.
Amines and Alcohols: React with the acetyl chloride group to form amides and esters.
Water: Hydrolyzes the compound to form the corresponding acid.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
2,3-Dichlorophenylacetic Acid: Formed from hydrolysis.
2,3-Dichlorophenylacetaldehyde: Formed from reduction.
Scientific Research Applications
(2,3-Dichloro-phenyl)-acetyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving acetylation.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,3-Dichloro-phenyl)-acetyl chloride involves its reactivity as an acylating agent. It can transfer its acetyl group to nucleophiles, forming new chemical bonds. This reactivity is utilized in various synthetic pathways to produce amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-phenyl-acetyl chloride
- 3,5-Dichloro-phenyl-acetyl chloride
- 2,3-Dichloro-benzoyl chloride
Uniqueness
(2,3-Dichloro-phenyl)-acetyl chloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. Compared to other dichlorophenyl derivatives, it offers distinct reactivity profiles that can be advantageous in certain synthetic applications .
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)acetyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-6-3-1-2-5(8(6)11)4-7(10)12/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMJVTVTIZEHHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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